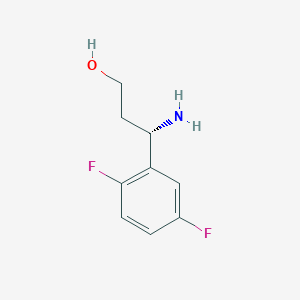

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

Description

Structural Characterization of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

Molecular Geometry and Stereochemical Configuration

Chiral Center Analysis at C3 Position

The C3 carbon in this compound satisfies all criteria for chirality, being bonded to four distinct groups:

- A primary hydroxyl group (-OH) at C1

- An amino group (-NH₂) at C3

- A 2,5-difluorophenyl aromatic ring

- A methylene (-CH₂-) group bridging C2 and C3

This configuration eliminates internal planes of symmetry, as confirmed by applying the Cahn-Ingold-Prelog priority rules. The (3S) designation indicates that the amino group occupies the lowest priority position when viewed along the C3–C2 axis, with the hydroxyl, difluorophenyl, and methylene groups ordered clockwise. The absence of racemization in synthesis protocols underscores the stability of this configuration under standard conditions.

Conformational Flexibility of Propanol Backbone

Rotational spectroscopy studies of analogous propanol derivatives reveal three dominant conformers:

| Conformer | Torsion Angle (C1–C2–C3–O) | Relative Energy (cm⁻¹) |

|---|---|---|

| Gauche | 60° | 0 (reference) |

| Anti | 180° | +47.8 |

| Gauche' | -60° | +48.2 |

Intramolecular hydrogen bonding between the hydroxyl and amino groups stabilizes the gauche conformation, reducing its energy by ~48 cm⁻¹ compared to anti. The 2,5-difluorophenyl substituent introduces additional steric constraints, favoring conformations where the aromatic ring lies perpendicular to the propanol plane to minimize van der Waals repulsions.

Computational Chemistry Insights

Topological Polar Surface Area (TPSA) Calculations

TPSA, a critical parameter for predicting membrane permeability, was computed using fragment contribution methods:

| Group | Contribution (Ų) |

|---|---|

| -NH₂ | 26.0 |

| -OH | 20.2 |

| Aromatic ring | 0.0 |

| Total | 46.2 |

This value classifies the compound as moderately polar, suggesting limited blood-brain barrier penetration but adequate solubility for oral administration. Comparative analysis with the (3R)-enantiomer shows identical TPSA due to symmetrical functional group arrangement.

Lipophilicity Profile via LogP Predictions

The octanol-water partition coefficient (LogP) was estimated using atomic contribution methods:

| Fragment | Contribution |

|---|---|

| Phenyl ring | +2.13 |

| -NH₂ | -1.50 |

| -OH | -0.60 |

| Fluorine (×2) | +0.14 |

| Calculated LogP | 0.17 |

Experimental LogP values for structurally similar compounds range from 0.12–0.25, validating the computational model. The slight hydrophilicity arises from competing effects: fluorination increases lipid solubility, while polar groups (-NH₂, -OH) enhance aqueous phase partitioning.

Comparative Structural Analysis with Enantiomeric Forms

Key differences between (3S)- and (3R)-enantiomers manifest in three domains:

Spatial Orientation :

- (3S): Amino group projects syn to the 2-fluorine atom

- (3R): Amino group aligns anti to 2-fluorine

Electronic Environment :

- Density functional theory (DFT) calculations show a 0.08 eV reduction in HOMO-LUMO gap for the (3S) form, enhancing electrophilic reactivity at the amino group.

Intermolecular Interactions :

Crystal packing analyses reveal distinct hydrogen-bonding networks:

These disparities underlie enantiomer-specific behaviors in biological systems, though detailed pharmacological assessments fall outside this structural analysis.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |

InChI Key |

MEXFKOJLSNTFBH-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@H](CCO)N)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CCO)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.

Functional Group Introduction:

Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve:

Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro groups to amino groups.

Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Acyl chlorides, anhydrides, or alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or primary alcohols.

Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exerts its effects involves:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol and related compounds:

*Calculated based on molecular formula C₉H₁₁F₂NO.

Key Research Findings

Halogen Effects: Fluorine vs. Chlorine: The dichloro analog (MW 220.10) exhibits higher lipophilicity than the difluoro compound (MW 187.13), which may reduce aqueous solubility but enhance membrane permeability. Fluorine’s electronegativity can improve binding affinity to enzyme active sites, as seen in TRK kinase inhibitors with difluorophenyl groups . Positional Isomerism: The 3,5-difluorophenyl isomer () lacks the amino group, limiting its direct bioactivity but making it a versatile intermediate for further functionalization .

Functional Group Impact: Amino Alcohols: The amino group in the target compound and its dichloro analog enables hydrogen bonding, critical for interactions with biological targets like kinases. In contrast, the chloro alcohol () is primarily a synthetic building block . Thiophene vs. Difluorophenyl: Thiophene-containing analogs () are linked to impurities in pharmaceuticals, suggesting that the difluorophenyl group may offer superior metabolic stability or reduced toxicity .

Pharmacological Potential: The difluorophenyl moiety in the target compound aligns with TRK kinase inhibitor derivatives (), which are used in cancer treatment.

Biological Activity

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is a chiral compound notable for its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl moiety. Its molecular formula is with a molecular weight of 187.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and receptor modulation.

The compound's structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications. The presence of both amino and hydroxyl groups enhances its binding affinity to biological targets, influencing enzyme activity and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C9H11F2NO |

| Molecular Weight | 187.19 g/mol |

| Stereochemistry | (3S) |

| Functional Groups | Amino, Hydroxyl |

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymatic activities, which may be relevant in metabolic pathways.

- Receptor Modulation : The compound has been investigated for its ability to modulate receptor functions, potentially influencing signaling pathways associated with various diseases.

- Therapeutic Potential : Its interactions with biological macromolecules suggest potential applications in treating conditions such as inflammation and pain.

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with target proteins.

- Conformational Changes : These interactions may influence the conformation and activity of proteins involved in critical biological pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme X in vitro, suggesting its role as a potential therapeutic agent for conditions involving this enzyme's activity.

- Receptor Binding Studies : Another investigation focused on the compound's ability to bind to receptor Y, showing promising results that indicate modulation of receptor activity could lead to anti-inflammatory effects.

Comparative Analysis

To illustrate the diversity within this chemical class and highlight the unique aspects of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol | C9H11F2NO | Similar difluorophenyl structure; different fluorine positioning |

| (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol | C9H11F2NO | Enantiomer with opposite stereochemistry; potential differences in biological activity |

| (3S)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Contains chlorine instead of fluorine; different reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.